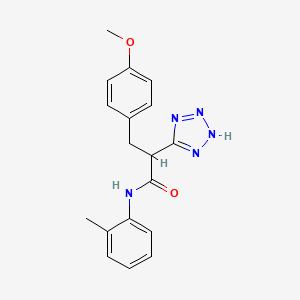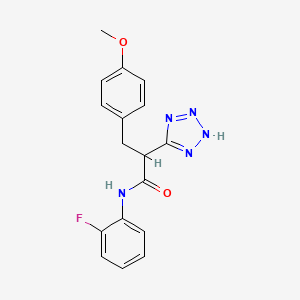![molecular formula C13H17NO3 B3141698 Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester CAS No. 483334-60-7](/img/structure/B3141698.png)
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Routes and Yields : Zhang Guo-fu (2012) detailed the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, showcasing a route with mild conditions and high yield, starting from 2-(hydroxy-phenyl)-acetic acid methyl ester (Zhang Guo-fu, 2012).
- Chemical Reactions and Applications : Sakhno et al. (2021) synthesized [2-aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters through a three-component reaction, indicating the compound's versatility in creating diverse chemical structures (Sakhno et al., 2021).
Medicinal Chemistry and Biological Activity
- Antimicrobial Activity : Kadian et al. (2012) synthesized 1,4-Benzoxazine analogues, including derivatives of acetic acid, to evaluate their antibacterial activity against various bacterial strains, finding significant activity against K.pneumonea and E. faecalis (Kadian, Maste, & Bhat, 2012).
- Enantioselective Preparation : Goss et al. (2009) focused on the enantioselective preparation of dihydropyrimidones, highlighting the versatility of acetic acid derivatives in synthesizing chiral compounds for potential pharmaceutical applications (Goss, Dai, Lou, & Schaus, 2009).
Organic Synthesis and Material Science
- Novel Synthetic Pathways : Pascual et al. (2000) reported the synthesis of 8-substituted 5H,9H-6-oxa-7-aza-benzocyclononene-10,11-dione-11-O-methyloximes, showcasing the compound's role in creating new [1,2]-oxazonine ring systems, demonstrating its importance in material science (Pascual, Ziegler, Trah, Ertl, & Winkler, 2000).
Advanced Synthetic Techniques
- Cyclization and Amination Reactions : Toshiharu Noji et al. (2012) utilized a combination of copper (I) iodide and cesium acetate for the intramolecular amination of aryl halides, preparing complex esters, which underscores advanced synthetic techniques in organic chemistry (Noji, Okano, Fukuyama, & Tokuyama, 2012).
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that its targets could be related to the biological pathways these drugs act upon.
Mode of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound likely affects biochemical pathways through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of biologically active compounds, including pharmaceuticals . The downstream effects of this reaction would depend on the specific compounds being synthesized.
Pharmacokinetics
Similar compounds are known to be used in the synthesis of pharmaceuticals , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate’s action would depend on the specific context in which it is used. As a reagent in the Suzuki–Miyaura cross-coupling reaction , its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be influenced by factors such as temperature, solvent, and the presence of a palladium catalyst .
Eigenschaften
IUPAC Name |
methyl 2-(2-tert-butylanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)9-7-5-6-8-10(9)14-11(15)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLXKILHDWSBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline](/img/structure/B3141621.png)
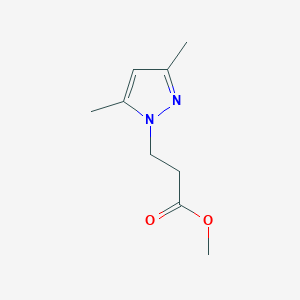

![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)
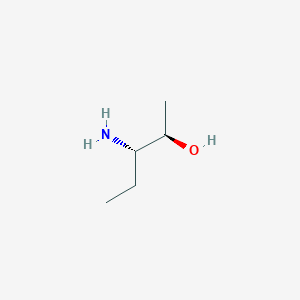
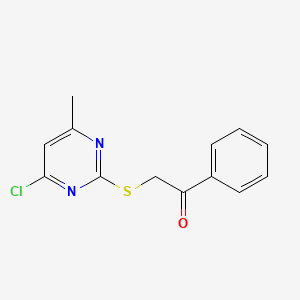

![8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3141671.png)

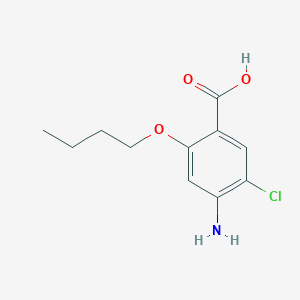
![6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3141690.png)

